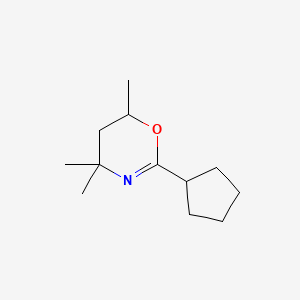
4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- is a heterocyclic organic compound It is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
The synthesis of 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- can be achieved through several methods. One common approach involves the cyclization of N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea . This method typically requires specific reaction conditions, including the use of a suitable solvent and controlled temperature.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods can vary depending on the specific requirements and available resources.
Chemical Reactions Analysis
4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology, 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its potential therapeutic effects.
In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications where specific chemical characteristics are required .
Mechanism of Action
The mechanism of action of 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- involves its interaction with molecular targets in biological systems. The exact pathways and targets can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- include other oxazine derivatives such as 4H-1,3-Oxazine,5,6-dihydro-2,4,4,6-tetramethyl- and 4H-1,3-Oxazine,5,6-dihydro-2,4,4,5,6-pentamethyl- . These compounds share structural similarities but differ in their substituents and specific properties.
The uniqueness of 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- lies in its specific substituents, which can influence its reactivity, stability, and potential applications. Comparing these compounds helps researchers understand the structure-activity relationships and optimize their use in various applications.
Properties
CAS No. |
39576-00-6 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-cyclopentyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H21NO/c1-9-8-12(2,3)13-11(14-9)10-6-4-5-7-10/h9-10H,4-8H2,1-3H3 |
InChI Key |
KVCPLBWJCAUJLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)C2CCCC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
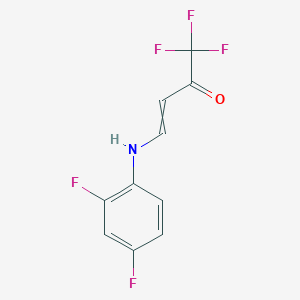
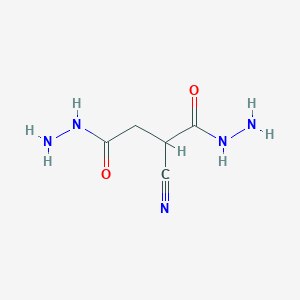
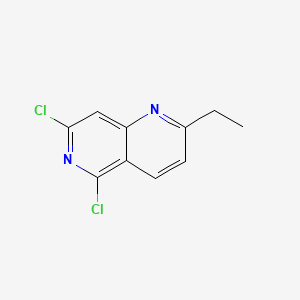
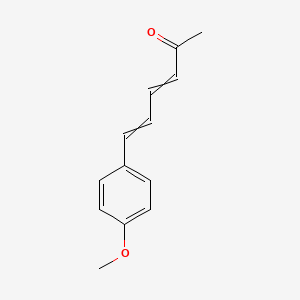

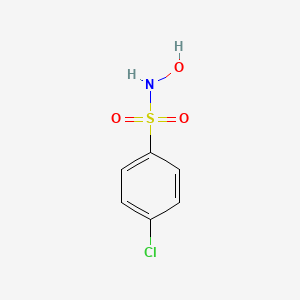
![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
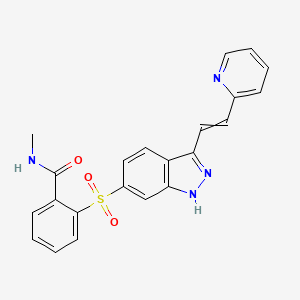
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)
![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
